3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione is a heterocyclic compound that belongs to the class of oxazines. This compound has garnered attention in various fields of research due to its unique structural characteristics and potential applications in medicinal chemistry and materials science. The systematic name reflects its complex ring structure, which includes a pyrrole and an oxazine moiety.
The compound has been synthesized and studied in various research contexts. Notably, early works by Dumas et al. in 1988 highlighted its role as an intermediate in synthesizing biologically active compounds, while subsequent studies have explored its derivatives and analogues for their pharmacological properties .
3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione is classified as a bicyclic compound due to its fused ring system. It is categorized under heterocycles because it contains nitrogen and oxygen atoms within its ring structure.
The synthesis of 3-methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone with various reagents under controlled conditions to form the desired oxazine structure .
The process often requires careful temperature control and the use of solvents such as acetone or dimethylacetamide. For example, the reaction may be conducted at low temperatures (around -20 °C) to facilitate the formation of intermediates before gradually warming to room temperature for completion .
The molecular structure of 3-methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione features a tetrahydro-pyrrole ring fused with an oxazine ring. The compound's structure can be represented as follows:
Crystallographic studies indicate that the bond lengths and angles within the molecule are consistent with typical values for similar heterocycles. The molecular geometry suggests that all non-hydrogen atoms are coplanar with minimal deviation .
This compound can participate in various chemical reactions typical of heterocycles. For instance, it can undergo nucleophilic substitutions or cycloadditions depending on the functional groups present on the reactants involved.
One notable reaction involves the transformation of 2H-1,3-oxazine derivatives into pyrrole derivatives through cyclization processes induced by nucleophiles like potassium cyanide . This highlights the reactivity of the oxazine moiety within the compound.
The mechanism of action for compounds like 3-methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione often relates to their interaction with biological targets such as receptors or enzymes. For example, related compounds have been identified as non-competitive antagonists at metabotropic glutamate receptors (mGluR5), suggesting potential neuropharmacological effects .
3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione is typically characterized as a solid with a specific melting point range that can vary based on purity and crystallization conditions.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to strong acids or bases. Its solubility characteristics often depend on the solvent used; it tends to be soluble in polar organic solvents like dimethyl sulfoxide.
This compound has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals targeting neurological disorders due to its interaction with glutamate receptors. Additionally, its unique structural properties make it a candidate for further exploration in materials science for creating novel polymers or organic light-emitting diodes (OLEDs) due to its electronic properties .
Research continues into optimizing its synthesis and exploring new derivatives that may enhance its biological activity or material properties.
The compound is systematically named (3R,8aS)-3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione according to IUPAC conventions [1]. Its molecular formula is C₈H₁₁NO₃, confirmed via high-resolution mass spectrometry, with a molecular weight of 169.18 g/mol [1]. The CAS registry number 203783-46-4 uniquely identifies this specific stereoisomer. Key identifiers include:
C[C@@H]1C(=O)N2CCC[C@H]2C(=O)O1
(indicating stereochemistry) CRGFVXUPQCPCHN-RITPCOANSA-N
[1] Table 1: Molecular Identifiers
Property | Value |
---|---|
Molecular Formula | C₈H₁₁NO₃ |
Molecular Weight | 169.18 g/mol |
CAS Registry Number | 203783-46-4 |
IUPAC Name | (3R,8aS)-3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione |
Stereochemical Descriptors | (3R,8aS) |
The scaffold comprises a bicyclic fused system integrating:
X-ray crystallography of analogous pyrrolo[2,1-c][1,4]oxazine-diones reveals that the dione moiety imposes planarity on the oxazine ring, with typical C=O bond lengths of 1.21–1.23 Å and C-N bonds of 1.38–1.40 Å [2]. Non-covalent interactions dominate solid-state packing: weak C–H⋯O hydrogen bonds (D⋯A distances: ~3.25 Å) form chains, while π–π stacking (centroid distances: 3.43–3.64 Å) stabilizes layers [2].
Table 2: Key Bond Parameters from Crystallography
Bond Type | Length (Å) | Angle (°) | Role in Conformation |
---|---|---|---|
C=O (dione) | 1.21–1.23 | 122–125 (O=C-N) | Planar imide motif |
C-N (imide) | 1.38–1.40 | 116–118 (N-C-C) | Fusion site rigidity |
C-O (ether) | 1.36–1.38 | 110–112 (C-O-C) | Boat conformation adaptability |
The (3R,8aS) configuration denotes two chiral centers, creating a trans-fused bicyclic system. The methyl group at C3 occupies an equatorial position, minimizing steric strain [1] [5]. The six-membered oxazine ring adopts a shallow boat conformation, evidenced by crystallographic torsion angles of ±15–25° from planarity [5]. This conformation allows optimal orbital alignment for n→π* hyperconjugation between the imide carbonyls, reducing ring strain. Nuclear Overhauser Effect (NOE) spectroscopy shows through-space coupling between the C3 methyl protons and H-8a, confirming their cis orientation [1].
Compared to unsaturated analogs (e.g., 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione, C₇H₅NO₃ [4] [8]), the title compound’s saturated tetrahydro scaffold enhances conformational flexibility but reduces aromatic stabilization. Key distinctions include:
In pharmaceutical contexts (e.g., patents [9] [10]), the saturated scaffold improves solubility (logP ~1.3) over rigid analogs but may reduce target binding affinity due to conformational mobility.
Table 3: Scaffold Comparison
Feature | 3-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione | Unsaturated Pyrrolo-Oxazine Dione |
---|---|---|
Molecular Formula | C₈H₁₁NO₃ | C₇H₅NO₃ |
Hybridization (sp³:sp²) | 60:40 | 40:60 |
Ring Conformation | Boat (flexible) | Planar (rigid) |
π-π Stacking Distance | Not applicable | 3.43–3.64 Å [2] |
Bioisosteric Utility | Solubility enhancer | Planar pharmacophore anchor |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0